An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5
An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5
This technical guide provides a comprehensive overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to 3-Hydroxy Carvedilol-d5. This isotopically labeled metabolite of Carvedilol is a critical tool for researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
3-Hydroxy Carvedilol-d5 is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol.[1] The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.[1]
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of 3-Hydroxy Carvedilol-d5.
| Identifier | Value | Source |
| Chemical Name | 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol | [2][3][4] |
| CAS Number | 1329836-56-7 | [1][2][3][4][5] |
| Unlabeled CAS Number | 146574-43-8 | [1][2][5] |
| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [1][2][3][4] |
| Molecular Weight | 427.50 g/mol | [1][2][3][4] |
| Accurate Mass | 427.2156 | [2] |
| Physical Property | Value | Source |
| Appearance | Greyish Yellow Solid | [3][6] |
| Melting Point | 139-142°C (decomposes) | [6] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |
| Storage Conditions | 2-8°C, Refrigerator | [3] |
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[7][8][9][10][11] This process leads to the formation of several metabolites, including the active 3-hydroxy, 4'-hydroxy, and 5'-hydroxy carvedilol.[7][10] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in β-blockade than the parent compound.[7]
The following diagram illustrates the primary metabolic pathway leading to the formation of hydroxylated Carvedilol metabolites.
Caption: Metabolic conversion of Carvedilol to its hydroxylated metabolites.
Experimental Protocols
The quantification of 3-Hydroxy Carvedilol and its deuterated analog in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies for the analysis of Carvedilol and its metabolites.[12][13][14][15][16]
Protocol: Quantification of 3-Hydroxy Carvedilol-d5 in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add an appropriate amount of 3-Hydroxy Carvedilol-d5 as an internal standard.
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata™-X).[13]
-
Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).
-
Elute the analytes with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid).[13][14]
-
Flow Rate: 0.4 mL/min.[16]
-
Injection Volume: 5-15 µL.[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for 3-Hydroxy Carvedilol and 3-Hydroxy Carvedilol-d5.
3. Data Analysis
-
Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (3-Hydroxy Carvedilol-d5).
-
Generate a calibration curve using known concentrations of the analyte to determine the concentration in the unknown samples.
The following diagram illustrates a typical experimental workflow for the quantification of 3-Hydroxy Carvedilol-d5.
Caption: Workflow for the quantification of 3-Hydroxy Carvedilol-d5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Hydroxy Carvedilol-d5 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. omsynth.com [omsynth.com]
- 5. 3-Hydroxy Carvedilol-d5 | LGC Standards [lgcstandards.com]
- 6. 3-Hydroxy Carvedilol-d5 [chemicalbook.com]
- 7. Carvedilol - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. tandfonline.com [tandfonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. s3.pgkb.org [s3.pgkb.org]
- 12. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
